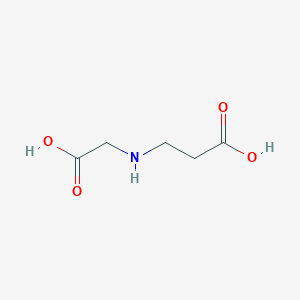

3-(Carboxymethylamino)propanoic acid

Description

Historical Context and Initial Characterization in Scientific Literature

The precise historical details surrounding the initial synthesis and characterization of 3-(Carboxymethylamino)propanoic acid are not extensively documented in prominent scientific literature. Unlike many well-known organic compounds with clearly attributable discoveries, the early history of this particular molecule is less defined. It is known by several synonyms, including N-(carboxymethyl)-beta-alanine and N-(carboxyethyl)glycine, which appear in various chemical databases.

While a seminal paper detailing its first synthesis is not readily apparent, its existence has been acknowledged in broader chemical and biochemical contexts. Commercial suppliers now offer the compound, typically as a crystalline solid, indicating that established synthesis methods exist. chemfaces.com However, the specific details of its initial preparation and the full scope of its early characterization, including comprehensive spectroscopic and physical data, are not consolidated in a single, easily accessible historical record.

Structural Classification and Relationships within the Amino Acid Family

This compound is classified as a non-proteinogenic, secondary amine-containing dicarboxylic acid. Its structure features a propanoic acid backbone with a carboxymethyl group attached to the nitrogen atom. This structure imparts several key characteristics:

Amino Acid Identity: The presence of both an amino group and a carboxyl group categorizes it as an amino acid. Specifically, it is a derivative of β-alanine, where the amino group is at the β-position relative to the carboxyl group of the propanoic acid chain. frontiersin.org

Dicarboxylic Nature: The molecule contains two carboxyl groups, one on the propanoic acid backbone and one on the carboxymethyl substituent. This feature classifies it as a dicarboxylic acid.

Secondary Amine: The nitrogen atom is bonded to two carbon atoms, making it a secondary amine.

Its structural relationship to other amino acids is clear. It can be viewed as a derivative of glycine (B1666218), where the amino group is substituted with a carboxyethyl group, or as a derivative of β-alanine with a carboxymethyl group on the nitrogen. This dual identity places it at an interesting intersection of amino acid structures.

Table 1: Structural and Chemical Identity

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | ebi.ac.uk |

| Alternate Name | N-(carboxymethyl)-beta-alanine | |

| Alternate Name | N-(carboxyethyl)glycine | hmdb.ca |

| Molecular Formula | C5H9NO4 | |

| Molecular Weight | 147.13 g/mol | nih.gov |

Current Research Landscape and Gaps Pertaining to this compound

The current body of research specifically focused on this compound is limited, with a notable scarcity of in-depth studies. The available information primarily comes from large-scale metabolomics studies and chemical database entries rather than dedicated investigations into its biological function or chemical synthesis.

One of the few areas where this compound has been mentioned is in the context of food science. It has been detected, though not quantified, in pulses. hmdb.ca This finding suggests a potential role as a biomarker for the consumption of these foods, although this hypothesis has not been extensively explored.

A significant gap in the research landscape is the lack of published, peer-reviewed studies detailing the synthesis, reactivity, and potential applications of this compound. While derivatives of propanoic acid are a broad area of research in fields like medicinal chemistry, the specific molecule of this compound has not been a major focus. researchgate.net The limited number of articles dedicated to this compound underscores a substantial opportunity for future research to elucidate its chemical properties and potential biological significance.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical Description | Crystalline solid | chemfaces.com |

| Monoisotopic Mass | 147.05315777 Da | nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(carboxymethyl)-beta-alanine |

| N-(carboxyethyl)glycine |

| β-alanine |

Structure

3D Structure

Properties

IUPAC Name |

3-(carboxymethylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c7-4(8)1-2-6-3-5(9)10/h6H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUBNQMYYJLWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964715 | |

| Record name | N-(Carboxymethyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(Carboxymethylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

26 mg/mL at 7 °C | |

| Record name | 3-(Carboxymethylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

505-72-6 | |

| Record name | N-(Carboxymethyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC134478 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Carboxymethyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Carboxymethylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 198 °C | |

| Record name | 3-(Carboxymethylamino)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033550 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Derivatization Strategies for 3 Carboxymethylamino Propanoic Acid

Established Chemical Synthesis Routes for 3-(Carboxymethylamino)propanoic acid

The synthesis of this compound can be achieved through several chemical pathways, primarily utilizing readily available amino acid precursors or employing classical organic reactions to construct the molecular framework.

Amino Acid Precursor-Based Synthesis Approaches

A common and straightforward method for the synthesis of this compound involves the N-alkylation of β-alanine with a haloacetic acid. This approach leverages the nucleophilicity of the amino group in β-alanine to displace a halide from an acetic acid derivative.

A typical procedure involves the reaction of β-alanine with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under basic conditions. The base, often an alkali metal hydroxide (B78521) like sodium hydroxide, serves to deprotonate the amino group of β-alanine, thereby increasing its nucleophilicity, and to neutralize the newly formed hydrohalic acid. The reaction is generally carried out in an aqueous medium.

Reaction Scheme:

HOOC-CH₂-CH₂-NH₂ + X-CH₂-COOH + 2 NaOH → HOOC-CH₂-CH₂-NH-CH₂-COOH + NaX + 2 H₂O (where X = Cl, Br)

This method offers a direct route to the desired product, although the potential for dialkylation to form N,N-bis(carboxymethyl)-β-alanine exists and may require careful control of reaction conditions, such as the stoichiometry of the reactants. nih.gov

Another precursor-based approach involves the reaction of β-alanine with methyl chloroformate to yield 3-[(methoxycarbonyl)amino]propanoic acid, which can then be further modified. frontiersin.org

Alternative Synthetic Pathways for this compound

Alternative strategies for the synthesis of this compound include Michael addition and reductive amination reactions.

Michael Addition:

The Michael addition of glycine (B1666218) or its synthetic equivalents to an acrylic acid derivative represents a viable, though less direct, synthetic route. In this conjugate addition reaction, the nucleophilic amino group of glycine attacks the β-carbon of the α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by a base. Subsequent hydrolysis of the resulting ester or amide functionalities would yield this compound. The use of protected derivatives of both glycine and acrylic acid is often necessary to avoid side reactions. nih.govresearchgate.net

Reductive Amination:

Reductive amination offers another pathway, starting from a dicarbonyl compound and an amino acid. For instance, the reaction of 3-oxopropanoic acid with glycine, followed by reduction of the intermediate imine, would lead to the target molecule. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This method is advantageous for its ability to form the C-N bond and reduce the imine in a single pot. nih.govnih.govresearchgate.netgoogle.com

Chemoenzymatic and Biocatalytic Synthesis of this compound

The application of enzymes in organic synthesis offers significant advantages in terms of selectivity and milder reaction conditions. While specific enzymatic routes for the direct synthesis of this compound are not extensively documented, biocatalytic methods can be envisioned.

One potential chemoenzymatic approach could involve the use of a transaminase. Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. google.comnih.gov A hypothetical biocatalytic synthesis could involve the transamination of a suitable keto acid precursor. For example, a transaminase could be employed to introduce an amino group to a dicarboxylic keto acid, although the synthesis of the specific keto acid precursor would be a critical step.

Furthermore, enzymes could be utilized in cascade reactions. For instance, a dual-enzyme system could be designed where one enzyme synthesizes a precursor which is then converted to the final product by a second enzyme. d-nb.info

Stereoselective Synthesis and Enantiomeric Control in this compound Production

As this compound does not possess a chiral center in its backbone, stereoselective synthesis is not a requirement for the parent compound. However, if substituents were introduced at the α- or β-positions of either the glycine or β-alanine moieties, chiral centers would be created, necessitating enantioselective synthetic methods.

For the synthesis of chiral derivatives, established methods for asymmetric synthesis could be employed. These include the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For example, in a Michael addition approach, a chiral glycine equivalent could be added to an acrylic acid derivative to induce stereoselectivity. nih.gov Similarly, in a reductive amination pathway, a chiral amine or a chiral reducing agent could be used to control the stereochemical outcome.

Chemical Modifications and Derivatization of this compound

The presence of two carboxylic acid groups and a secondary amine in this compound provides ample opportunities for chemical modification and the synthesis of a wide range of derivatives.

Esterification and Amidation Reactions of Carboxyl Moieties

The two carboxyl groups of this compound can be readily converted into esters or amides through standard organic transformations.

Esterification:

Esterification is typically achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. google.comresearchgate.net This reaction is reversible and is often driven to completion by removing water, for example, by azeotropic distillation. The choice of alcohol determines the nature of the resulting ester. For instance, reaction with methanol (B129727) would yield the dimethyl ester, while reaction with ethanol (B145695) would produce the diethyl ester.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Methanol | H₂SO₄ | Dimethyl 3-(carboxymethylamino)propanoate |

| This compound | Ethanol | p-TsOH | Diethyl 3-(carboxymethylamino)propanoate |

Amidation:

Amidation of the carboxyl groups can be accomplished by reacting this compound with an amine in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This method allows for the formation of a wide variety of amides by choosing the appropriate amine starting material.

| Reactant 1 | Reactant 2 | Coupling Agent | Product |

| This compound | Ammonia | EDC/HOBt | 3-(Carboxymethylamino)propanoamide |

| This compound | Benzylamine | DCC | N-benzyl-3-(N'-(benzylcarbamoylmethyl)amino)propanamide |

Functionalization at the Secondary Amine and Remaining Carboxyl Groups

The presence of both a secondary amine and two carboxylic acid moieties in this compound allows for a variety of chemical transformations. The reactivity of these functional groups can be modulated to achieve selective modifications, leading to a wide array of derivatives.

The secondary amine can undergo common transformations such as N-acylation and N-alkylation. For instance, N-acylation can be achieved using acyl chlorides or anhydrides under basic conditions to introduce a variety of substituents. While specific literature on the N-acylation of this compound is not abundant, general methods for the acylation of secondary amines are well-established. These reactions typically involve the use of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen halide byproduct.

The two carboxylic acid groups offer opportunities for esterification and amidation. The selective functionalization of one carboxyl group over the other presents a synthetic challenge but can be achieved through various strategies. One approach involves the use of protecting groups to temporarily block one of the carboxyl functions while the other is modified. Another strategy relies on the differential reactivity of the two carboxyl groups. For example, methods for the selective monoesterification of dicarboxylic acids have been developed, which could potentially be applied to this compound. nih.govnih.govdntb.gov.ua

A notable derivatization of this compound involves its reaction with the Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride). This reaction results in the formation of 3-Chloro-1H-pyrrole-2,4-dicarboxaldehyde, demonstrating a cyclization and formylation process. acs.org This transformation highlights the potential of this molecule to serve as a precursor for heterocyclic compounds.

The derivatization of carboxylic acids is a broad field, with numerous reagents and methods available. For instance, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate carboxylic acids for the formation of amides. nih.gov This approach could be employed to couple amines to one or both of the carboxyl groups of this compound.

Conjugation Chemistry for Advanced this compound Structures

The multi-functional nature of this compound makes it an attractive building block for the construction of more complex molecular architectures through conjugation chemistry. The secondary amine and the two carboxyl groups can serve as handles to attach this molecule to other chemical entities, such as polymers, biomolecules, or solid supports.

One key application of molecules containing iminodiacetic acid-like structures is in the chelation of metal ions. The two carboxyl groups and the nitrogen atom can coordinate with various metal ions. This property can be exploited in conjugation chemistry to create materials with specific metal-binding properties. For example, derivatives of iminodiacetic acid have been functionalized onto solid supports like SBA-15 silica (B1680970) for the purpose of adsorbing metal ions from aqueous solutions. mdpi.com This suggests a potential application for this compound in the development of functional materials for environmental remediation or metal sensing.

The general strategies for conjugating molecules with carboxylic acid and amine functionalities are applicable to this compound. The carboxylic acid groups can be activated, as mentioned previously, to form amide or ester linkages with other molecules. For instance, a molecule containing a primary amine could be coupled to one or both of the carboxyl groups. Conversely, the secondary amine of this compound can be reacted with molecules containing electrophilic groups.

While direct examples of the conjugation of this compound to biomolecules are not extensively reported in the literature, the methodologies for such conjugations are well-developed. For example, the derivatization of amino acids and other metabolites for analysis often involves conjugation to fluorescent tags or other reporter molecules. nih.gov These same principles could be applied to this compound to create probes for various biological applications.

The synthesis of complex molecules often relies on the use of versatile building blocks. A Japanese patent describes the use of N-methyl-β-alanine (a related compound) in the synthesis of betaine-type compounds through reaction with epoxides. google.com This type of reaction, involving the alkylation of the secondary amine, could potentially be applied to this compound to generate a variety of amphiphilic molecules with potential applications as surfactants or in drug delivery systems.

Biochemical and Metabolic Interplay of 3 Carboxymethylamino Propanoic Acid

Endogenous Occurrence and Putative Biosynthetic Pathways for 3-(Carboxymethylamino)propanoic acid

This compound, also known as N-(carboxyethyl)glycine, is a dicarboxylic acid and an alpha-amino acid. hmdb.ca Its presence has been detected in certain food sources, specifically in pulses, although it has not been quantified. hmdb.ca This suggests that dietary intake is a potential route of exposure for this compound in humans. hmdb.ca

From a biological source perspective, it is considered to have both exogenous (from food) and endogenous origins within plants, particularly from the Fabaceae family (the legume or bean family). hmdb.ca While its presence in plants is noted, the specific biosynthetic pathways leading to the formation of this compound in these organisms have not been elucidated in the reviewed literature. Generally, amino acid biosynthesis in plants involves the assimilation of nitrogen into carbon skeletons derived from photosynthesis. mdpi.com

Table 1: Documented Occurrence of this compound

| Biological Source | Details |

|---|---|

| Exogenous (Food) | Detected, but not quantified, in pulses. hmdb.ca |

| Endogenous (Plant) | Found in plants of the Fabaceae family. hmdb.ca |

Enzymatic Transformations and Degradation Mechanisms of this compound

Specific enzymatic transformations and degradation pathways for this compound are not well-documented in the scientific literature. However, based on its structure as an amino acid and a propanoic acid derivative, some general metabolic routes can be inferred, though these are not confirmed for this specific molecule.

Amino acids, in general, undergo catabolism through processes like deamination and transamination, with the resulting carbon skeletons entering central metabolic pathways. frontiersin.org Amino acid decarboxylases, for instance, convert amino acids into biogenic amines. nih.gov Propanoic acid and its derivatives are typically metabolized via conversion to propionyl-CoA, which can then enter the citric acid cycle after a series of enzymatic reactions. nih.govhmdb.ca This process involves enzymes such as propionyl-CoA synthetase and propionyl-CoA carboxylase. nih.gov It is plausible that this compound could be a substrate for similar enzymatic systems, but specific studies are lacking.

Molecular Interactions of this compound with Biological Systems

The direct molecular interactions of this compound with biological targets like enzymes and receptors are not extensively studied. However, research on structurally related propanoic acid derivatives provides some context for potential, though unconfirmed, interactions.

There is no direct evidence from the reviewed literature showing this compound acting as a substrate or inhibitor for specific enzymes. Studies on other propanoic acid derivatives have shown them to be inhibitors of enzymes such as cytosolic phospholipase A2. nih.gov For example, certain 3-arylpropanoic acid derivatives have been investigated as enzyme inhibitors. nih.gov Additionally, modifications to the active sites of enzymes like acetyl-CoA synthetase have been attempted to accommodate amino acid substrates, indicating the potential for enzymes to interact with amino acid derivatives. nih.gov

Role of this compound in Specific Biochemical Cycles or Pathways (e.g., Nitrogen Metabolism, Carbon Flux)

The specific role of this compound in major biochemical cycles such as nitrogen and carbon metabolism has not been determined.

Nitrogen metabolism involves the intricate cycling of nitrogen and nitrogen-containing compounds. nih.gov In many organisms, amino acids are central to this process, serving as building blocks for proteins and as nitrogen donors for the synthesis of other molecules. frontiersin.orgfrontiersin.org The brain, for example, has a specialized glutamate-glutamine cycle for managing nitrogen. nih.gov Given that this compound is an amino acid, it could theoretically participate in nitrogen metabolism, but its actual involvement and significance are unknown.

Carbon flux through metabolic pathways is fundamental for energy production and biosynthesis. Propanoate metabolism, for instance, channels the three-carbon backbone of propionic acid into the citric acid cycle. nih.gov While this compound contains a propanoic acid moiety, its contribution to carbon flux has not been investigated.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (RS)-2-Amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid |

| Acetyl-CoA |

| Glutamate |

| Glutamine |

| N-(carboxyethyl)glycine |

| Propionyl-CoA |

| AMPA (α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) |

Advanced Analytical Techniques and Methodological Development for 3 Carboxymethylamino Propanoic Acid

Chromatographic Separations of 3-(Carboxymethylamino)propanoic acid and its Analogues (e.g., HPLC, GC, LC-MS)

Chromatographic techniques are fundamental for the separation and analysis of this compound from complex mixtures. The choice of method depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) Due to its polar nature, this compound is well-suited for analysis by reverse-phase (RP) HPLC, often with specific mobile phase modifiers to improve retention and peak shape. nih.gov A typical mobile phase might consist of an acetonitrile (B52724) and water gradient. sielc.comsielc.com To enhance interaction with C18 stationary phases, ion-pairing agents or acidic modifiers like phosphoric acid or formic acid are commonly used. sielc.comsielc.com Formic acid is particularly favored when the HPLC system is coupled to a mass spectrometer. sielc.com In some applications, beta-alanine (B559535) itself has been investigated as a mobile phase additive to improve the peak symmetry of other analytes, a principle that underscores the importance of mobile phase composition in amino acid analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS and its tandem version, LC-MS/MS, provide the high selectivity and sensitivity required for quantifying trace amounts of this compound in biological samples. Given its high polarity, direct analysis by RP-LC can be challenging due to poor retention. nih.gov To overcome this, chemical derivatization is a common strategy to decrease polarity and improve ionization efficiency. nih.govresearchgate.net A widely used method involves derivatizing the carboxylic acid groups with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and pyridine. nih.govshimadzu.co.uk This approach has been successfully applied to various short-chain fatty acids and related compounds, making them amenable to RP-LC separation and mass spectrometric detection. shimadzu.co.ukunimi.it Hydrophilic Interaction Chromatography (HILIC) offers an alternative to derivatization, enabling the separation of polar compounds in their native form. mdpi.com

Gas Chromatography (GC) GC analysis of non-volatile amino acids like this compound is not feasible without prior derivatization to increase volatility and thermal stability. sigmaaldrich.comjfda-online.com A common derivatization technique is silylation, which replaces the active hydrogens on the carboxyl and amine groups with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnist.gov Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. sigmaaldrich.com The resulting derivatives are volatile and can be separated on common nonpolar capillary columns (e.g., SLB-5ms) and detected with high sensitivity using a mass spectrometer (GC-MS). sigmaaldrich.comnih.gov

Table 1: Overview of Chromatographic Methods for this compound and Analogues

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Derivatization | Detection | Key Findings | References |

|---|---|---|---|---|---|---|

| RP-HPLC | C18 (Reverse Phase) | Acetonitrile/Water with Formic or Phosphoric Acid | Not always required | UV, Fluorescence | Modifiers are crucial for retention and peak shape. | nih.govsielc.comsielc.com |

| LC-MS/MS | C18 (Reverse Phase) | Acetonitrile/Water with 0.1% Formic Acid | 3-Nitrophenylhydrazine (3-NPH) with EDC | ESI-MS/MS | Derivatization significantly improves retention and sensitivity for polar carboxylic acids. | nih.govshimadzu.co.ukunimi.it |

| HILIC-MS/MS | HILIC Column | Acetonitrile/Aqueous buffer gradient | None | ESI-MS/MS | Allows for analysis of underivatized polar analogues. | mdpi.com |

| GC-MS | SLB-5ms (Nonpolar) | Helium | Silylation (e.g., MTBSTFA) | Electron Ionization MS | Derivatization is mandatory to ensure volatility and thermal stability. | sigmaaldrich.comjfda-online.comnih.gov |

Spectroscopic Characterization Methodologies for this compound (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In a D₂O solvent, the ¹H NMR spectrum of this compound would be expected to show two triplet signals corresponding to the two sets of methylene (B1212753) protons (-CH₂-CH₂- and -NH-CH₂-COOH). Protons adjacent to carboxylic acid groups typically resonate in the 2-3 ppm range. libretexts.orgchemicalbook.com The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbons of the carboxylic acid groups, typically in the highly deshielded region of 160-180 ppm. libretexts.org The methylene carbons would appear at distinct chemical shifts based on their proximity to the electronegative nitrogen and oxygen atoms.

Mass Spectrometry (MS) Electron ionization (EI) mass spectrometry of a derivatized sample for GC-MS would show a molecular ion peak corresponding to the derivatized molecule. Characteristic fragmentation patterns include the loss of alkyl groups from the silyl (B83357) derivative (e.g., M-15 for loss of CH₃; M-57 for loss of C₄H₉) and fragments corresponding to the core structure. sigmaaldrich.com In LC-MS with electrospray ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as the neutral loss of water (H₂O) and carbon dioxide (CO₂), arising from the carboxylic acid moieties. docbrown.info

Infrared (IR) Spectroscopy The IR spectrum of this compound in a solid state (e.g., KBr pellet) would be dominated by absorptions from its functional groups. Key features include a very broad O-H stretching band from 2500 to 3300 cm⁻¹, which is characteristic of hydrogen-bonded carboxylic acid dimers. libretexts.orgnih.gov A strong C=O stretching absorption would appear around 1700-1750 cm⁻¹. libretexts.org Other significant bands include C-H stretching just below 3000 cm⁻¹, N-H bending (for the secondary amine), and C-N stretching vibrations. nih.govchemicalbook.com

UV-Vis Spectroscopy Saturated carboxylic acids and amines lack strong chromophores, and therefore this compound itself is not expected to absorb significantly in the standard UV-Vis range (200-800 nm). libretexts.org Its absorption maximum would be below 210 nm, making direct UV-Vis detection in HPLC challenging due to interference from common solvents and mobile phase additives. libretexts.orgresearchgate.net For quantitative analysis using UV-Vis, derivatization with a chromophoric tag would be necessary.

Table 2: Summary of Spectroscopic Data for Characterizing this compound

| Technique | Expected Key Signals / Features | Notes | References |

|---|---|---|---|

| ¹H NMR | Signals for -CH₂- protons (triplets, ~2-3.5 ppm); broad signal for -NH- proton; signal for -OH protons (~10-12 ppm, if not in D₂O). | Chemical shifts are highly dependent on solvent and pH. | libretexts.orgchemicalbook.comhmdb.ca |

| ¹³C NMR | Signals for C=O carbons (~160-180 ppm); signals for -CH₂- carbons. | Provides a carbon backbone map of the molecule. | libretexts.org |

| Mass Spec. | Molecular ion peak ([M+H]⁺ or [M-H]⁻ in ESI); Fragmentation via loss of COOH (45 Da), H₂O (18 Da). | Derivatization is needed for GC-MS, leading to different fragmentation patterns. | sigmaaldrich.comdocbrown.info |

| IR Spec. | Broad O-H stretch (2500-3300 cm⁻¹); Strong C=O stretch (~1700-1750 cm⁻¹); N-H bend; C-N stretch. | Reflects the vibrational modes of functional groups. | libretexts.orgnih.govnih.gov |

| UV-Vis | Weak absorption below 210 nm. | Not suitable for direct detection; requires derivatization with a chromophore. | libretexts.orgmdpi.com |

Electrochemical Detection Methods and Sensors for this compound

Electrochemical methods offer a sensitive and cost-effective alternative for the detection of electroactive compounds. While this compound is not intrinsically highly electroactive, its carboxylic acid groups can be exploited for detection using advanced sensor technologies. The development of electrochemical sensors for similar small carboxylic acids has been explored. researchgate.net A potential sensor for this compound could be based on the oxidation of the amine group or the carboxylic acid groups at a chemically modified electrode surface.

For instance, a sensor could be fabricated using graphene-based nanomaterials, which are known for their large surface area and excellent electrical conductivity. nih.gov The electrode surface could be functionalized with specific catalysts or recognition elements to promote a selective electrochemical reaction with the analyte. Detection could be achieved using techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or amperometry. Such a sensor would offer high sensitivity and a low limit of detection, as has been demonstrated for other organic acids. nih.gov

Application of Radiotracer and Isotopic Labeling Techniques in this compound Research

Isotopic labeling is a powerful tool for tracing the metabolic fate of molecules and for use as internal standards in quantitative analysis.

Stable Isotope Labeling this compound can be synthesized with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium). These labeled analogues are chemically identical to the unlabeled compound but have a higher mass, which allows them to be distinguished by mass spectrometry. medchemexpress.comisotope.com Stable isotope-labeled this compound is an ideal internal standard for LC-MS quantification, as it co-elutes with the analyte and corrects for variations in sample preparation and instrument response. Furthermore, administering a labeled version of the compound in metabolic studies allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) with high precision using MS-based techniques. nih.gov This approach, known as metabolic flux analysis, can reveal the pathways in which the compound participates. nih.gov

Radiotracer Techniques Radiolabeling involves incorporating a radioactive isotope, such as ³H (tritium), ¹¹C, or ¹⁸F, into the molecule. These radiotracers can be detected with extremely high sensitivity. For example, an ¹⁸F-labeled analogue of this compound could potentially be used as a probe for in vivo imaging with Positron Emission Tomography (PET). nih.gov PET imaging allows for the non-invasive visualization and quantification of the biodistribution of the radiotracer in real-time, providing insights into which tissues or organs it targets. This technique has been successfully used with other synthetic amino acid analogues to image tumors and other pathologies. nih.gov

Table 3: Applications of Isotopic Labeling in this compound Research

| Isotope Type | Example Isotopes | Primary Application | Analytical Technique | References |

|---|---|---|---|---|

| Stable Isotopes | ¹³C, ¹⁵N, ²H | Quantitative analysis (internal standard), metabolic flux analysis. | Mass Spectrometry (LC-MS, GC-MS) | medchemexpress.comisotope.comnih.gov |

| Radioisotopes | ³H, ¹¹C, ¹⁸F | In vitro binding assays, in vivo biodistribution and imaging. | Scintillation Counting, Autoradiography, Positron Emission Tomography (PET) | nih.gov |

Development of Biosensors and Bioanalytical Probes for this compound Detection

Biosensors and bioanalytical probes combine a biological recognition element with a signal transducer to achieve highly selective and sensitive detection.

Biosensors A biosensor for this compound would require a biological component that specifically interacts with it. This could be an enzyme that uses the compound as a substrate or an antibody that binds to it with high affinity. For an enzyme-based sensor, the consumption of a substrate or the production of a product during the enzymatic reaction could be monitored by an electrochemical or optical transducer. If an antibody is used (an immunosensor), the binding event could be detected by measuring changes in mass, refractive index, or through a labeled secondary antibody in a format similar to an ELISA.

Bioanalytical Probes If this compound is found to bind to a specific biological target, such as a receptor or enzyme, it can be converted into a bioanalytical probe. This is achieved by conjugating the molecule to a reporter tag, such as a fluorophore (e.g., FITC) or a biotin (B1667282) molecule. nih.gov For instance, a fluorescently labeled version of this compound could be used in fluorescence microscopy or flow cytometry to visualize its localization within cells or to identify cells that express its biological target. nih.gov Such probes are invaluable for studying the compound's mechanism of action at a cellular and subcellular level.

Molecular and Cellular Biological Activities of 3 Carboxymethylamino Propanoic Acid Non Clinical Focus

Cellular Uptake and Intracellular Transport Mechanisms of 3-(Carboxymethylamino)propanoic acid

The cellular uptake of propionic acid in the colon is a complex process involving multiple transport mechanisms. In the human ileum, the transport of propionate (B1217596) is Na+-independent and primarily occurs via a specific anion exchange mechanism with bicarbonate (HCO3-). physiology.org This process is rapid, with peak uptake observed within seconds. physiology.org Additionally, a smaller component of nonionic diffusion of the protonated form of the fatty acid or anion exchange for OH- contributes to its uptake. physiology.org

In intestinal epithelial cells, such as the HT29-18-C1 human colon cell line, exposure to propionate leads to a rapid decrease in intracellular pH (pHi), which in turn activates an amiloride-sensitive Na+-H+ exchange to restore pHi. physiology.org This Na+-H+ exchange also results in temporary cell swelling. physiology.org

The following table summarizes the key mechanisms involved in the cellular uptake of propionic acid.

| Transporter/Mechanism | Role in Propionic Acid Uptake | Cell/Tissue Type |

| Anion Exchange | Primary mechanism for propionate uptake in exchange for HCO3-. | Human ileal brush-border membrane physiology.org |

| Nonionic Diffusion | Minor component of uptake for the protonated form of propionic acid. | Human ileal brush-border membrane physiology.org |

| Na+-H+ Exchange | Activated in response to intracellular acidification caused by propionate uptake. | HT29-18-C1 human colon cells physiology.org |

This table illustrates the transport mechanisms identified for propionic acid, which may be relevant for its derivatives.

Intracellular Localization and Metabolic Fate of this compound

Once inside the cell, propionic acid primarily localizes to the mitochondria to undergo metabolism. nih.gov The metabolic fate of propionic acid begins with its conversion to its coenzyme A ester, propionyl-CoA. wikipedia.org This is a common first step in the metabolism of carboxylic acids. wikipedia.org

Because propionyl-CoA has three carbons, it cannot directly enter the beta-oxidation pathway or the citric acid cycle. wikipedia.org Instead, in most vertebrates, propionyl-CoA is carboxylated to form D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA. wikipedia.org A vitamin B12-dependent enzyme subsequently catalyzes the rearrangement of L-methylmalonyl-CoA into succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.orgnajah.edu This allows the carbon skeleton of propionic acid to be utilized for energy production or gluconeogenesis. wikipedia.orgnajah.edu The liver is the primary site for the metabolism of propionic acid. biocrates.com

In certain genetic disorders like propionic acidemia, defects in this metabolic pathway lead to the accumulation of propionyl-CoA and its derivatives, which can act as metabolic toxins in liver cells. nih.govwikipedia.org

The metabolic pathway of propionic acid is detailed in the table below.

| Step | Reaction | Key Enzyme(s) | Cellular Location |

| 1. Activation | Propionic acid → Propionyl-CoA | Propionyl-CoA synthetase / Acetyl-CoA synthetase | Mitochondria nih.gov |

| 2. Carboxylation | Propionyl-CoA → D-methylmalonyl-CoA | Propionyl-CoA carboxylase | Mitochondria wikipedia.org |

| 3. Isomerization | D-methylmalonyl-CoA → L-methylmalonyl-CoA | Methylmalonyl-CoA epimerase | Mitochondria nih.gov |

| 4. Rearrangement | L-methylmalonyl-CoA → Succinyl-CoA | Methylmalonyl-CoA mutase (Vitamin B12-dependent) | Mitochondria wikipedia.org |

| 5. Citric Acid Cycle Entry | Succinyl-CoA enters the citric acid cycle. | - | Mitochondria wikipedia.orgnajah.edu |

This table outlines the metabolic conversion of propionic acid to an intermediate of the citric acid cycle.

Modulation of Specific Cellular Signaling Pathways by this compound

Propionic acid is a significant signaling molecule that can modulate various cellular pathways, primarily through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs). biocrates.com

GPCR-Mediated Signaling: Propionic acid is an agonist for GPR41 (also known as free fatty acid receptor 3 or FFAR3). biocrates.com Activation of this receptor can influence pathways that regulate glucose homeostasis, immune responses, and lipid metabolism. biocrates.com

HDAC Inhibition: Like other SCFAs, propionic acid can act as an HDAC inhibitor. biocrates.combmj.com By inhibiting HDACs, propionic acid can alter gene expression epigenetically, which in turn affects processes such as apoptosis, inflammation, and immune function. biocrates.com

Specific Signaling Pathways Modulated by Propionic Acid:

TLR4/NF-κB Pathway: In vitro and in vivo studies have shown that propionic acid can inhibit the lipopolysaccharide (LPS)-induced activation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway in intestinal epithelial cells. nih.gov This inhibition helps to mitigate intestinal barrier dysfunction caused by inflammation. nih.gov

MAPK/ERK Pathway: Propionic acid has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway in hippocampal neurons. nih.gov This activation has been linked to impaired autophagic flux and a reduction in dendritic spine density. nih.gov Conversely, in the context of colitis, propionic acid has been found to inhibit the MAPK signaling pathway in macrophages, leading to reduced M1 macrophage polarization and a decrease in the secretion of pro-inflammatory cytokines. nih.gov

Notch Signaling Pathway: In the SH-SY5Y human neuroblastoma cell line, treatment with propionic acid has been observed to alter the mRNA expression of genes related to the Notch signaling pathway, such as ASCL1 and LFNG. nih.gov

The following table summarizes the signaling pathways known to be modulated by propionic acid.

| Signaling Pathway | Effect of Propionic Acid | Cellular Context | Potential Outcome |

| GPR41 (FFAR3) | Activation | Various cell types | Regulation of metabolism and immune function biocrates.com |

| HDACs | Inhibition | Various cell types | Epigenetic modulation of gene expression biocrates.combmj.com |

| TLR4/NF-κB | Inhibition (in the presence of LPS) | Intestinal epithelial cells | Attenuation of inflammatory response nih.gov |

| MAPK/ERK | Activation / Inhibition | Hippocampal neurons / Macrophages | Modulation of autophagy and inflammation nih.govnih.gov |

| Notch Signaling | Altered gene expression | SH-SY5Y neuroblastoma cells | Effects on neurodevelopment nih.gov |

This table provides an overview of the diverse signaling activities of propionic acid.

Influence of this compound on Gene Expression and Proteomics Profiles

The ability of propionic acid to inhibit HDACs gives it a significant role in the epigenetic regulation of gene expression. biocrates.com This can lead to widespread changes in the expression of genes involved in fundamental cellular processes.

Studies in lymphoblastoid cell lines from patients with propionic acidemia have revealed transcriptional differences compared to healthy controls, affecting genes in several major categories, including: nih.gov

Mitochondrial/Krebs cycle genes

Stress response genes

Immune genes

In neonatal rat ventricular myocytes, treatment with a medium mimicking the metabolic state of propionic acidemia led to the differential expression of a significant number of genes. Gene Ontology analysis revealed enrichment in pathways related to 'cardiac muscle contraction' and 'metabolic pathways'. bmj.com

Furthermore, in the SH-SY5Y neuroblastoma cell line, propionic acid treatment was found to significantly increase the expression of proteins related to mitochondrial biogenesis, including PGC-1α, TFAM, SIRT3, and COX4. nih.gov Transcriptome analysis of these cells also showed changes in the mRNA expression of genes involved in the Notch signaling pathway. nih.gov

The table below provides examples of genes and protein profiles influenced by propionic acid.

| Gene/Protein Category | Specific Genes/Proteins Affected | Cell/Tissue Model | Observed Effect |

| Mitochondrial Biogenesis | PGC-1α, TFAM, SIRT3, COX4 | SH-SY5Y neuroblastoma cells | Increased expression nih.gov |

| Notch Signaling | ASCL1, LFNG | SH-SY5Y neuroblastoma cells | Altered mRNA expression nih.gov |

| Cardiac Function | Genes involved in cardiac muscle contraction | Neonatal rat ventricular myocytes | Enriched in differentially expressed genes bmj.com |

| Metabolism | Genes involved in metabolic pathways | Neonatal rat ventricular myocytes | Enriched in differentially expressed genes bmj.com |

| Immune Response | Immunogenes | Lymphoblastoid cell lines | Differential expression in propionic acidemia nih.gov |

This table highlights the impact of propionic acid on gene and protein expression in various cellular models.

Impact of this compound in in vitro Cell Culture Models and Mechanistic Studies

A variety of in vitro cell culture models have been employed to investigate the mechanistic effects of propionic acid on cellular functions. These studies have provided valuable insights into its diverse biological activities.

Intestinal Epithelial Cell Models (IEC-6, HT29-18-C1): In IEC-6 rat intestinal epithelial cells, propionic acid was shown to promote epithelial cell migration, which is crucial for maintaining intestinal barrier integrity, particularly under inflammatory conditions induced by LPS. nih.gov It also inhibited the activation of the NLRP3 inflammasome in these cells. nih.gov In HT29-18-C1 cells, propionic acid was demonstrated to activate multiple ion transport mechanisms, affecting intracellular pH and cell volume. physiology.org

Neuronal Cell Models (SH-SY5Y): In the SH-SY5Y human neuroblastoma cell line, propionic acid was found to induce mitochondrial dysfunction in a dose-dependent manner. nih.gov It also affected the expression of genes related to mitochondrial biogenesis and neuronal differentiation. nih.gov In cultured hippocampal neurons, propionic acid treatment led to a reduction in dendritic spine density, which was associated with impaired autophagic flux and activation of the MAPK/ERK signaling pathway. nih.gov

Yeast Models (Saccharomyces cerevisiae): Studies in yeast have shown that propionic acid can disrupt several fundamental cellular processes. It was found to enhance endocytosis, cause a cell cycle arrest in the G1 phase, and disrupt cellular respiration. nih.govnih.gov

Cardiomyocyte Models: In neonatal rat ventricular myocytes, a chemical environment mimicking propionic acidemia resulted in increased cardiomyocyte area and altered the gene expression profile, particularly affecting genes related to cardiac muscle contraction and metabolism. bmj.com

The following table summarizes the findings from in vitro studies with propionic acid.

| Cell Line/Model | Key Findings | Potential Mechanistic Insight |

| IEC-6 | Promotes cell migration; Inhibits NLRP3 inflammasome. | Role in intestinal barrier function and inflammation. nih.gov |

| HT29-18-C1 | Activates ion transport (Na+-H+ exchange). | Regulation of intracellular pH and cell volume. physiology.org |

| SH-SY5Y | Induces mitochondrial dysfunction; Alters gene expression for mitochondrial biogenesis and neuronal differentiation. | Potential effects on neurodevelopment. nih.gov |

| Hippocampal Neurons | Reduces dendritic spine density; Impairs autophagy via MAPK/ERK signaling. | Role in neuronal plasticity and pathology. nih.gov |

| Saccharomyces cerevisiae | Enhances endocytosis; Causes G1 cell cycle arrest; Disrupts cellular respiration. | Broad effects on fundamental eukaryotic cell processes. nih.govnih.gov |

| Neonatal Rat Ventricular Myocytes | Increases cell size; Alters gene expression related to contraction and metabolism. | Potential role in cardiac pathophysiology. bmj.com |

This table provides a synopsis of the observed effects of propionic acid in various in vitro models, which may guide future investigations into the activities of this compound.

Potential Applications and Future Research Directions of 3 Carboxymethylamino Propanoic Acid Strictly Non Clinical

3-(Carboxymethylamino)propanoic acid as a Key Building Block in Complex Organic Synthesis

The molecular architecture of this compound makes it a promising, though currently underutilized, building block in the field of complex organic synthesis. As a non-proteinogenic amino acid, it offers a scaffold that diverges from the common alpha-amino acids typically employed, providing a pathway to novel molecular designs. nih.govresearchgate.netnbinno.com The presence of two carboxylic acid groups with different chemical environments and a secondary amine allows for selective functionalization, enabling its use in the construction of intricate molecules such as heterocyclic compounds and macrocycles.

The synthesis of complex organic molecules often relies on the strategic use of multifunctional building blocks to introduce desired stereochemistry and functionality. eurekalert.org Chiral versions of this compound could serve as valuable synthons in asymmetric synthesis, a critical component in the production of various specialty chemicals. nih.gov The secondary amine and carboxylic acid groups can be protected and deprotected selectively, allowing for a stepwise assembly of more complex structures. For instance, the amine could be acylated or alkylated, while the carboxylic acids could be esterified or converted to amides, each step adding to the molecular complexity in a controlled manner. One can envision its use in the synthesis of novel ligands for catalysis or as a component in the framework of unique molecular architectures.

Development of Molecular Probes and Research Tools Utilizing this compound

The structure of this compound is amenable to modification for the development of molecular probes and other research tools. Molecular probes are essential for visualizing and studying biological processes at the molecular level. rsc.orgnih.gov The carboxylic acid groups of this compound can be functionalized with fluorophores, while the amine can be used as a point of attachment for a targeting moiety. This dual functionality allows for the creation of probes with both a reporter group and a recognition element.

For example, by coupling a fluorescent dye to one of the carboxyl groups, a fluorescent probe could be synthesized. The remaining functional groups could then be modified to create a molecule that binds to a specific protein or other biomolecule of interest. Such probes could be used in fluorescence microscopy or high-throughput screening assays to study enzyme activity or receptor binding. nih.gov Furthermore, the incorporation of a chelating moiety could allow for the development of radiolabeled probes for use in techniques like positron emission tomography (PET), a powerful in vivo imaging modality. nih.govnih.govresearchgate.netmdpi.com The synthesis of such probes would involve a multi-step process, starting with the protection of the amine and one of the carboxyl groups, followed by the attachment of the reporter group, and finally, the introduction of the targeting element.

Role as a Precursor in the Synthesis of Novel Biomaterials or Functional Polymers

The dicarboxylic acid and secondary amine functionalities of this compound make it a candidate for the synthesis of novel biomaterials and functional polymers. mdpi.com The ability to form both amide and ester bonds allows for its incorporation into the backbone of polymers such as polyamides and polyesters. cmu.eduijpsonline.comunistra.fr These polymers could exhibit unique properties due to the presence of the pendant carboxymethyl group, which could serve as a site for further modification or to influence the material's physical properties, such as hydrophilicity and biodegradability. nih.gov

The synthesis of polymers from this compound could be achieved through various polymerization techniques, including condensation polymerization. ijpsonline.com For instance, polycondensation with a diol would yield a polyester, while reaction with a diamine would produce a polyamide. The resulting polymers could have applications in areas such as drug delivery, where the pendant carboxylic acid groups could be used to attach therapeutic agents, or in tissue engineering, where the polymer's properties could be tuned to support cell growth. cmu.edu The development of functional aromatic polyamides has demonstrated the versatility of incorporating unique monomers to achieve desired properties. mdpi.com

Theoretical Contributions of this compound Research to Fundamental Amino Acid Chemistry and Biochemistry

Understanding the conformational landscape of this molecule is crucial for predicting its interactions with other molecules, which is fundamental to its potential applications as a building block or in the design of molecular probes. Furthermore, studying its protonation states and pKa values through theoretical calculations can provide insights into its behavior in different chemical environments. hmdb.ca This knowledge contributes to the broader understanding of how modifications to the basic amino acid structure can impact chemical and biological behavior, which is a key area of research in biochemistry and medicinal chemistry. nbinno.commdpi.com

Unexplored Research Avenues and Methodological Challenges in this compound Studies

A significant aspect of this compound is the vast expanse of unexplored research avenues and the inherent methodological challenges. A comprehensive literature search reveals a scarcity of studies specifically focused on this compound, indicating that its potential is largely untapped. hmdb.ca This lack of existing research presents both an opportunity and a challenge for future investigations.

Unexplored research avenues include:

Systematic exploration of its reactivity: A detailed investigation into the selective protection and functionalization of its different reactive sites (two carboxyl groups and one secondary amine) is needed to establish its utility as a versatile building block. youtube.com

Synthesis and characterization of its polymers: The synthesis of homopolymers and copolymers of this compound and the characterization of their material properties would be a novel area of research. mrs-j.org

Development of synthetic routes to its chiral enantiomers: The development of efficient methods for the asymmetric synthesis of (R)- and (S)-3-(Carboxymethylamino)propanoic acid would be crucial for its application in stereoselective synthesis and as a chiral building block.

Investigation of its coordination chemistry: The dicarboxylate structure suggests potential as a ligand for metal ions, an area that remains to be explored.

Methodological challenges that need to be addressed include:

Synthesis and purification: Developing a scalable and cost-effective synthesis for this compound is a primary hurdle. google.com Purification of the final product and its derivatives can also be challenging due to its high polarity.

Analytical method development: Establishing robust analytical methods for the detection and quantification of this compound and its derivatives in various matrices is essential for its study.

Lack of commercially available starting materials: The limited commercial availability of the compound and its precursors can hinder research efforts. chemfaces.com

Addressing these challenges will be crucial to unlocking the full scientific potential of this intriguing molecule.

Q & A

Q. What are the common synthetic routes for 3-(Carboxymethylamino)propanoic acid?

- Methodological Answer : Synthesis typically involves catalytic strategies such as Pd(II)-mediated coupling or acid/base-tuned reactions. For example, substituted benzylamines can undergo regioselective olefination under controlled acidity (e.g., using trifluoroacetic acid) to form propanoic acid derivatives. Post-functionalization steps, such as carboxymethylamino group introduction via nucleophilic substitution or amidation, are critical. Reaction optimization should prioritize pH control and solvent polarity to minimize side products . Computational modeling (DFT) can predict intermediate stability and guide catalyst selection .

Q. How is the structure of this compound characterized?

- Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR to identify proton environments and carbon connectivity, particularly for the carboxymethylamino moiety. For example, coupling constants in NMR spectra reveal rotational barriers and hydrogen bonding patterns. Computational methods (e.g., Altona equations) correlate observed coupling constants with gauche/anti conformer ratios under varying pH . High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What metabolic pathways involve this compound?

- Methodological Answer : The compound participates in glutathione (GSH) conjugation via Michael addition, forming metabolites like GSG (a tripeptide derivative) in physiological conditions. Subsequent enzymatic processing via the mercapturic acid pathway may yield N-acetylated products. In vitro models (e.g., liver microsomes) combined with LC-MS/MS track metabolite formation. Competing pathways, such as dehydroxylation or decarboxylation, require isotopic labeling (e.g., ¹⁴C) to distinguish intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

- Methodological Answer : Optimize catalytic systems (e.g., Pd(OAc)₂ with ligands like PPh₃) to enhance regioselectivity in cross-coupling steps. Acidity tuning (pH 2–5) stabilizes intermediates during carboxymethylamino group incorporation. Use Design of Experiments (DoE) to evaluate factors like temperature, solvent (e.g., DMF vs. THF), and stoichiometry. In situ monitoring via Raman spectroscopy tracks reaction progress, reducing purification steps .

Q. How can contradictions in metabolic pathway data for this compound be resolved?

- Methodological Answer : Contradictions often arise from interspecies differences (e.g., human vs. rodent metabolism) or variable enzyme expression. Apply species-specific hepatocyte models and knockout cell lines (e.g., CRISPR-Cas9-modified GST enzymes) to isolate pathway contributions. Stable isotope-resolved metabolomics (SIRM) using ¹³C-labeled precursors clarifies flux through competing pathways (e.g., sulfation vs. glucuronidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.